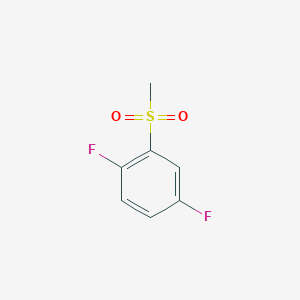

1,4-Difluoro-2-(methylsulfonyl)benzene

Vue d'ensemble

Description

1,4-Difluoro-2-(methylsulfonyl)benzene is an organic compound with the molecular formula C7H6F2O2S and a molecular weight of 192.18 g/mol . It is a fluorinated aromatic compound that features both fluorine and sulfonyl functional groups, making it a valuable intermediate in organic synthesis and various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Difluoro-2-(methylsulfonyl)benzene can be synthesized through several methods. One common approach involves the fluorination of 2-(methylsulfonyl)benzene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically requires a solvent like acetonitrile and may be catalyzed by a transition metal such as palladium.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and high yields .

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Difluoro-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents used.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.

Major Products

Substitution: Products include substituted benzene derivatives with various functional groups.

Oxidation: Products include sulfone derivatives.

Reduction: Products include sulfide derivatives.

Applications De Recherche Scientifique

1,4-Difluoro-2-(methylsulfonyl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: It serves as a building block for bioactive compounds and enzyme inhibitors.

Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.

Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.

Mécanisme D'action

The mechanism of action of 1,4-Difluoro-2-(methylsulfonyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, while the sulfonyl group can form strong hydrogen bonds with target proteins . These interactions can modulate the activity of enzymes or receptors, leading to desired biological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2-Difluoro-4-(methylsulfonyl)benzene: Similar structure but different fluorine substitution pattern.

1,4-Difluoro-2-(methylthio)benzene: Contains a methylthio group instead of a sulfonyl group.

1,4-Difluoro-2-(methylsulfinyl)benzene: Contains a sulfinyl group instead of a sulfonyl group.

Uniqueness

1,4-Difluoro-2-(methylsulfonyl)benzene is unique due to its specific substitution pattern and the presence of both fluorine and sulfonyl groups. This combination imparts distinct chemical and physical properties, making it a versatile intermediate in various synthetic applications .

Activité Biologique

1,4-Difluoro-2-(methylsulfonyl)benzene is an organic compound characterized by its molecular formula . This compound features a benzene ring substituted with two fluorine atoms and a methylsulfonyl group. Its unique substitution pattern contributes to its chemical properties and biological activities, primarily in the context of organic synthesis and potential therapeutic applications.

- Molecular Weight : 194.19 g/mol

- Melting Point : Data not extensively available; however, the stability of similar compounds suggests a moderate melting range.

- Solubility : Soluble in organic solvents; limited data on aqueous solubility.

Biological Activity Overview

The biological activity of this compound is primarily connected to its role in synthetic organic chemistry, particularly in the Suzuki–Miyaura coupling reaction. This reaction is pivotal for forming carbon-carbon bonds, which are essential for synthesizing complex organic molecules.

This compound acts as a coupling partner in reactions involving palladium catalysts. The compound's reactivity is influenced by environmental factors such as temperature and pH, which can affect the efficiency of the coupling process.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2-Difluoro-4-(methylsulfonyl)benzene | Different fluorine substitution pattern | Varies in reactivity due to different positions of fluorine |

| 1,4-Difluoro-2-(methylthio)benzene | Contains a methylthio group | Alters electronic properties and reactivity |

| 1,4-Difluoro-2-(methylsulfinyl)benzene | Contains a sulfinyl group | Changes oxidation states and potential reactions |

Case Studies and Research Findings

Research has indicated that compounds with similar structures to this compound exhibit significant biological activities:

- Antimicrobial Activity : Similar sulfonyl-containing compounds have been studied for their potential as antimicrobial agents. For example, studies have shown that sulfonamides possess antibacterial properties due to their ability to inhibit bacterial folate synthesis pathways.

- Enzyme Inhibition : Research has demonstrated that certain derivatives can act as inhibitors for specific enzymes involved in metabolic pathways. For instance, the presence of electron-withdrawing groups like fluorine enhances binding affinity to target enzymes.

- Cancer Research : Investigations into structurally related compounds have revealed potential anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest.

Propriétés

IUPAC Name |

1,4-difluoro-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDBSFQYRKCUYMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382625 | |

| Record name | 1,4-Difluoro-2-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

236739-03-0 | |

| Record name | 1,4-Difluoro-2-(methylsulfonyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=236739-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Difluoro-2-(methylsulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.